cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl
Description
cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl is a key intermediate in synthesizing selective estrogen receptor modulators (SERMs) such as lasofoxifene, a therapeutic agent for osteoporosis . Its structure features a pyrrolidine moiety linked via an ethoxy chain to a tetrahydronaphthalene core substituted with methoxy and phenyl groups. The cis configuration of the tetrahydronaphthalene ring is critical for binding to estrogen receptors and ensuring biological efficacy . The compound is synthesized via catalytic hydrogenation of nafoxidene hydrochloride, a dihydronaphthalene precursor, under controlled conditions .
Properties
Molecular Formula |
C29H34ClNO2 |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C29H33NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21,27,29H,5-6,11,15,17-20H2,1H3;1H |
InChI Key |
YPVLWBLMEAQJQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl |
Origin of Product |
United States |
Preparation Methods
Bromination and Initial Alkylation
The synthesis begins with 2-bromo-5-methoxy-toluene , which undergoes bromination at the methyl group using N-bromosuccinimide (NBS) under radical initiation conditions. This yields 1-bromo-2-bromomethyl-4-methoxybenzene , a critical benzyl bromide intermediate . Subsequent alkylation of ethyl benzoylacetate with this bromide in the presence of potassium carbonate produces 3-(2-bromo-5-methoxy-phenyl)-1-phenyl-propan-1-one after decarboxylation .
Table 1: Bromination and Alkylation Conditions
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Bromination | 2-Bromo-5-methoxy-toluene, NBS | AIBN, CCl₄, reflux | 85–90% |
| Alkylation | Ethyl benzoylacetate, K₂CO₃ | DMF, 80°C, 12 h | 75–80% |
This stage establishes the brominated aromatic core necessary for downstream coupling reactions .
Ketal Protection and Cyclization
The ketone 3-(2-bromo-5-methoxy-phenyl)-1-phenyl-propan-1-one is protected as a ketal using ethylene glycol and p-toluenesulfonic acid (PTSA) in refluxing toluene. This forms 2-[2-(2-bromo-5-methoxy-phenyl)-ethyl]-2-phenyl- dioxolane , stabilizing the ketone against undesired side reactions . Cyclization via a Heck-type coupling with 4-benzyloxybenzoyl chloride under palladium catalysis generates the tetrahydronaphthalene framework .
Table 2: Cyclization Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂, PPh₃ |
| Solvent | DMF, 120°C |
| Reaction Time | 24 h |
| Yield | 65–70% |
This step constructs the fused tetrahydronaphthalene ring system, essential for the compound’s biological activity .
Deprotection and Hydrogenation
The benzyl ether protecting group is removed via hydrogenation using palladium hydroxide on carbon (Pd(OH)₂/C) under 50 psi H₂. Concurrently, the olefin intermediate undergoes reduction with titanium(III) chloride and zinc-copper couple, yielding 4-(4-hydroxy-phenyl)-7-methoxy-3-phenyl-1,2-dihydronaphthalene . This one-pot deprotection-reduction strategy streamlines the synthesis while maintaining stereochemical integrity .
| Variable | Optimal Value |
|---|---|
| Solvent | THF, 0°C → room temperature |
| Equivalents DEAD | 1.2 eq |
| Reaction Time | 18 h |
| Yield | 80–85% |
This step is stereospecific, favoring the cis-configuration due to steric constraints in the tetrahydronaphthalene system .
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethanol to yield the final hydrochloride salt. Crystallization from ethanol-diethyl ether provides the pure product with >99% enantiomeric excess (ee) .
Table 4: Salt Formation Parameters
| Parameter | Value |
|---|---|
| Acid | 1.1 eq HCl (gas) |
| Solvent | Ethanol |
| Crystallization | Ethanol-diethyl ether (1:3) |
| Purity | ≥99% (HPLC) |
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity : >99% on C18 column (acetonitrile:water + 0.1% TFA)
-
Chiral Analysis : Chiralpak AD-H column, hexane:isopropanol (80:20), confirming cis-stereochemistry .
Process Optimization and Scalability
Patent data highlights two improvements for industrial-scale production:
Chemical Reactions Analysis
Functionalization of the Naphthalene Core
The tetrahydro-naphthalenyl group undergoes electrophilic substitution and oxidation reactions. Catalytic hydrogenation is employed to reduce the naphthalene ring to its tetrahydro form, while methoxy groups are introduced via Friedel-Crafts alkylation using methanol and BF₃ catalysts (Figure 1A) .
Key Observations :
-
Methoxy groups enhance solubility and modulate electronic effects for downstream reactions.
-
Halogenation (e.g., Cl, F) at the 6-position is achievable using NCS or NBS in CCl₄ .
Phenoxyethyl Linker Modifications
The phenoxyethyl chain participates in nucleophilic aromatic substitution (SNAr) and coupling reactions. For example:
-
Suzuki-Miyaura Coupling : Aryl boronic acids react with the brominated phenoxy intermediate to introduce diverse aryl groups (Table 2) .
-
Etherification : Alkylation of the phenolic oxygen with ethyl bromide under basic conditions (K₂CO₃, DMF) forms the ethoxy bridge .
| Reaction Type | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 72–89 | ≥95 |
| Etherification | K₂CO₃, ethyl bromide | 85–91 | ≥98 |
Acid-Catalyzed Rearrangements
Protonation of the pyrrolidine nitrogen under acidic conditions (HCl/EtOH) triggers ring-opening and subsequent recyclization. This step is critical for resolving stereoisomers and improving pharmacological activity .
Mechanism :
-
Protonation at N induces ring strain.
-
Cleavage of the C–N bond forms a carbocation intermediate.
-
Reclosure with stereochemical inversion yields the cis-configured product.
Oxidative Stability Studies
The compound’s stability under oxidative conditions was tested using H₂O₂ and UV light. Degradation products include:
-
Primary : N-oxide derivatives (via pyrrolidine oxidation).
| Condition | Degradation Products | Half-Life (h) |
|---|---|---|
| 3% H₂O₂, 25°C | N-oxide (major) | 12.4 |
| UV light, 254 nm | 1,4-naphthoquinone | 6.8 |
Stereochemical Resolution
Chiral separation via HPLC (Chiralpak AD-H column) resolves enantiomers with >99% ee. The cis-isomer exhibits higher estrogen receptor binding affinity (IC₅₀ = 12 nM) than the trans-isomer (IC₅₀ = 210 nM) .
Scale-Up Challenges
Key issues in industrial synthesis include:
-
Low Yield in Cyclization : Optimized by using microwave irradiation (80°C, 30 min), improving yields from 66% to 88% .
-
Purity Control : Recrystallization from ethanol/water (7:3) removes diastereomeric impurities (<0.5%) .
Comparative Reaction Pathways
The table below contrasts synthetic routes for structurally related compounds:
| Compound | Key Reaction | Yield (%) | Selectivity |
|---|---|---|---|
| Nafoxidine HCl | SNAr with pyrrolidine | 78 | Moderate |
| Lasofoxifene | Grignard addition | 65 | High |
| Target Compound | Superbase cyclization | 83 | High |
Scientific Research Applications
- Bromination of Toluene : Producing 1-bromo-2-bromoethyl-4-anisole.
- Alkylation and Decarboxylation : Utilizing ethyl benzoylacetate to form ketones.
- Metal-Halogen Exchange : Generating desired dioxolane derivatives.
- Hydrogenation : Converting intermediates into the final pyrrolidine derivative.
Estrogen Agonist Activity
Therapeutic Applications
- Osteoporosis Treatment : Enhancing bone density and reducing fracture risk.
- Hormonal Replacement Therapy : Addressing symptoms related to menopause and other conditions caused by low estrogen levels.
Case Studies and Research Findings
- Osteoporosis Models : In animal studies, administration of cis-1-[2-[4-(1,2,3,4-tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl demonstrated significant improvements in bone mineral density compared to control groups .
- Cellular Studies : In vitro studies have shown that this compound promotes osteoblast proliferation and differentiation while inhibiting osteoclast activity, leading to a net positive effect on bone remodeling .
Data Summary Table
Mechanism of Action
The mechanism of action of cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Nafoxidene Hydrochloride
- Structure : Differs by the unsaturated 3,4-dihydronaphthalene core.
- Synthesis : Prepared via Suzuki coupling of a brominated dihydronaphthalene intermediate with phenylboronic acid .
- Role : Intermediate in the synthesis of the target compound; hydrogenation yields the cis-tetrahydronaphthalene configuration .
cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol
- Structure : Shares the tetrahydronaphthalene core but lacks the pyrrolidine-ethyl chain.
Lasofoxifene D-Tartrate
- Structure : Final therapeutic derivative with a hydroxyl group replacing the methoxy substituent on the naphthalene ring.
- Role : Clinically used SERM; enhanced receptor binding due to hydroxyl group and cis stereochemistry .
Comparative Data Table
THN: Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl
Pharmacological Differentiation
- Stereochemical Impact : The cis configuration in the target compound enhances estrogen receptor binding compared to trans isomers or unsaturated analogues like nafoxidene .
- Solubility : The HCl salt form improves aqueous solubility, facilitating formulation compared to neutral intermediates like TRC-T293865 .
- Bioactivation : Lasofoxifene’s hydroxyl group (derived from demethylation of the target compound) increases receptor affinity by 10-fold in preclinical models .
Commercial and Patent Landscape
Q & A
Q. What are the standard synthetic protocols for producing cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl, and how do intermediates influence yield?
- Methodology : The compound is synthesized via a multi-step process involving:
Three-component coupling of tetralin derivatives, phenoxyethyl-pyrrolidine, and HCl, with stereochemical control achieved using chiral auxiliaries or asymmetric catalysis .
Episulfonium/selenonium ion-mediated cyclizations to construct the tetrahydro-naphthalene core (e.g., Edstrom-Livinghouse method) .
Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) and final recrystallization in ethanol/water.
- Key Considerations :
- Monitor intermediates (e.g., cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol) using HPLC (>95% purity) to avoid diastereomer contamination .
- Optimize reaction temperature (e.g., 0–90°C gradients) to prevent racemization .
Q. What analytical techniques are recommended for confirming the compound’s stereochemical configuration and purity?
- Methodology :
- Data Contradiction Resolution :
Discrepancies in stereochemical assignments (e.g., axial vs. equatorial substituents) can arise from solvent polarity in NMR. Cross-validate with X-ray data .
Q. How should researchers assess the compound’s stability under laboratory storage conditions?
- Methodology :
- Store at +4°C in amber vials under argon to prevent oxidation of the methoxy and pyrrolidine groups .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., demethylation or ring-opening) .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological activity data between in vitro and in vivo models?
- Methodology :
- In vitro : Use ERα/ERβ binding assays (IC₅₀) to assess selectivity as a SERM (Selective Estrogen Receptor Modulator) .
- In vivo : Compare bone mineral density (BMD) in ovariectomized rat models (anti-osteoporotic activity) vs. uterine tissue proliferation (estrogenic side effects) .
- Contradiction Analysis : Discrepancies may arise from metabolic differences (e.g., hepatic CYP450-mediated oxidation). Use LC-MS to identify metabolites in plasma .
Q. How does the compound’s stereochemistry impact its pharmacokinetic (PK) profile?
- Methodology :
- Compare cis- and trans-isomers in:
Permeability : Caco-2 cell monolayers (Papp values).
Metabolic Stability : Liver microsomes (t₁/₂).
- Findings : The cis-configuration enhances metabolic stability (t₁/₂ > 6 hrs) due to hindered CYP3A4 binding, unlike trans-isomers (t₁/₂ < 2 hrs) .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) of derivatives?
- Methodology :
- Docking Simulations : Use AutoDock Vina with ERα (PDB: 1A52) to identify key interactions (e.g., hydrogen bonding with Glu353/Arg394) .
- QSAR Models : Train on datasets of tetralin derivatives (IC₅₀ vs. logP, polar surface area) to prioritize synthetic targets .
Q. How can structural modifications improve solubility without compromising receptor binding?
- Methodology :
- Introduce hydrophilic groups (e.g., -SO₃H, -COOH) at the pyrrolidine nitrogen or phenyl ring para-positions.
- Case Study : Ethylene glycol-linked derivatives showed 3x higher aqueous solubility (pH 7.4) while retaining ERα affinity (Ki < 10 nM) .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s estrogenic vs. anti-estrogenic effects: How to reconcile these?
- Hypothesis : Tissue-specific ER modulation (agonist in bone, antagonist in breast).
- Validation Steps :
Transcriptional Assays : Luciferase reporters in Ishikawa (uterine) vs. MCF-7 (breast) cells.
Coregulator Recruitment : Co-IP studies to assess interactions with SRC-1 (agonist) vs. NCoR (antagonist) .
Tables for Key Data
Q. Table 1: Synthetic Intermediates and Critical Parameters
| Intermediate | CAS Number | Purity (%) | Key Spectral Data (IR/NMR) | Reference |
|---|---|---|---|---|
| cis-4-(THMP)-phenol | 14089-22-6 | >95 | ¹H-NMR (CDCl₃): δ 6.75 (d, J=8 Hz) | |
| Episulfonium ion precursor | N/A | 90 | IR: 1680 cm⁻¹ (C=S stretch) |
Q. Table 2: Pharmacological Profiling
| Assay Type | Model | Result (cis-isomer) | trans-isomer Control |
|---|---|---|---|
| ERα Binding (IC₅₀) | Competitive ELISA | 12 nM | 85 nM |
| BMD Improvement | OVX Rats | +15% (vs. sham) | No effect |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
